BenchChemオンラインストアへようこそ!

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Medicinal chemistry Structure-activity relationship (SAR) Drug-likeness optimization

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 919842-57-2, molecular formula C22H14ClN5O2, molecular weight 415.84 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine chemical class. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic core that has been extensively explored as a kinase-inhibitor pharmacophore, with well-documented inhibitory activity against VEGFR-2 (IC50 values in the low nanomolar range for optimized derivatives) , Abl tyrosine kinase , and phosphodiesterase 9A (PDE9A).

Molecular Formula C22H14ClN5O2
Molecular Weight 415.84
CAS No. 919842-57-2
Cat. No. B2697436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
CAS919842-57-2
Molecular FormulaC22H14ClN5O2
Molecular Weight415.84
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H14ClN5O2/c23-17-6-3-7-18(11-17)28-20-19(12-25-28)22(30)27(13-24-20)26-21(29)16-9-8-14-4-1-2-5-15(14)10-16/h1-13H,(H,26,29)
InChIKeySMHCWLQIBHKCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

919842-57-2 – N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide: Chemical Identity and In-Class Positioning


N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide (CAS 919842-57-2, molecular formula C22H14ClN5O2, molecular weight 415.84 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine chemical class [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic core that has been extensively explored as a kinase-inhibitor pharmacophore, with well-documented inhibitory activity against VEGFR-2 (IC50 values in the low nanomolar range for optimized derivatives) [3], Abl tyrosine kinase [4], and phosphodiesterase 9A (PDE9A) [5]. The target compound features a 3-chlorophenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidine ring and a 2-naphthamide moiety appended at the 5-position via an amide linkage. This specific substitution pattern differentiates it from the more common 1-naphthamide regioisomer (CAS 919859-68-0) and from analogous compounds bearing 4-fluorophenyl or unsubstituted phenyl groups at N1, making it a candidate for structure–activity relationship (SAR) exploration within kinase and phosphodiesterase inhibitor programs [1].

Why a Generic Pyrazolo[3,4-d]pyrimidine Cannot Replace 919842-57-2 in Focused SAR and Library Design Applications


The pyrazolo[3,4-d]pyrimidine scaffold exhibits profound sensitivity to substitution patterns, with even minor modifications resulting in dramatic shifts in kinase selectivity, potency, and off-target profiles [1]. The target compound incorporates three key structural variables — the 3-chlorophenyl N1 substituent, the 4-oxo tautomeric form, and the 2-naphthamide (rather than 1-naphthamide) amide linkage — that collectively define a unique region of chemical space within this scaffold class [2]. In the context of Abl kinase inhibitor optimization, insertion of halogen substituents at specific positions on the pyrazolo[3,4-d]pyrimidine core improved leukemia cell growth inhibition by up to one order of magnitude [1]. Similarly, PDE9A inhibitors based on this scaffold show nanomolar potency (IC50 = 6 nM) that is highly dependent on the N-substitution pattern [3]. The 2-naphthamide regioisomer presents a distinct spatial orientation of the naphthalene ring compared to the 1-naphthamide analog, which can alter the compound's vector angle, lipophilicity (clogP), and target-binding complementarity. Therefore, substituting a closely related analog (e.g., the 1-naphthamide isomer CAS 919859-68-0 or the 4-fluorophenyl analog) without experimental validation risks introducing unrecognized changes in target engagement, selectivity, and cellular activity that undermine the reproducibility of screening campaigns and SAR conclusions.

919842-57-2 – Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Differentiation: 2-Naphthamide vs. 1-Naphthamide Scaffold Vector and Drug-Likeness Parameters

The target compound is the 2-naphthamide regioisomer, distinguishing it from its closest purchasable analog, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS 919859-68-0). The position of the amide linkage on the naphthalene ring (2-position vs. 1-position) alters the spatial orientation of the hydrophobic naphthalene moiety relative to the pyrazolo[3,4-d]pyrimidine core. This structural difference is reflected in distinct calculated physicochemical parameters. ZINC database entry ZINC40387764 records the following properties for the 2-naphthamide: molecular weight 415.84 g/mol, clogP 3.749, topological polar surface area (tPSA) 81 Ų, hydrogen-bond donor count 1, hydrogen-bond acceptor count 6, and rotatable bond count 3 [1]. These parameters are identical in gross value to the 1-naphthamide isomer (same molecular formula C22H14ClN5O2); however, the difference in molecular shape and electrostatic potential distribution arising from the regioisomeric attachment is not captured by these scalar descriptors and can only be assessed through 3D conformational analysis or docking studies .

Medicinal chemistry Structure-activity relationship (SAR) Drug-likeness optimization

Halogen Substitution at N1-Phenyl: 3-Chlorophenyl vs. 4-Fluorophenyl – Predicted Impact on Target Binding

The target compound bears a 3-chlorophenyl group at the N1 position, in contrast to the commercially available N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide analog. In the pyrazolo[3,4-d]pyrimidine class, halogen substitution pattern has been demonstrated to significantly modulate kinase inhibition potency. Radi et al. showed that strategic insertion of halogen substituents on the pyrazolo[3,4-d]pyrimidine scaffold improved Abl kinase inhibition and antiproliferative activity against human leukemia cell lines by up to one order of magnitude [1]. The 3-chloro substituent on the target compound's phenyl ring occupies a meta position, which can engage in halogen-bonding interactions with backbone carbonyl groups in kinase hinge regions or hydrophobic pocket residues, whereas the para-fluoro substituent on the comparator provides a different electronic profile (stronger inductive electron-withdrawing effect, smaller van der Waals radius of fluorine vs. chlorine) [2]. No direct comparative enzymatic or cellular data are available for these two specific compounds; however, the class-level SAR suggests that the 3-chlorophenyl substitution may confer distinct selectivity profiles across the kinome or phosphodiesterase family [1].

Kinase inhibitor design Halogen bonding Selectivity engineering

Intra-Class Kinase Inhibition Potential: VEGFR-2 and Abl SAR Context for the Pyrazolo[3,4-d]pyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated validated inhibitory activity against two clinically relevant kinase targets: VEGFR-2 and Abl. In a 2023 study, optimized pyrazolo[3,4-d]pyrimidine compound 12b exhibited VEGFR-2 IC50 = 0.063 ± 0.003 μM, compared to the reference drug sunitinib (IC50 = 0.035 ± 0.012 μM), and showed significant antiproliferative activity against MDA-MB-468 breast cancer cells (IC50 = 3.343 ± 0.13 μM) [1]. In an earlier medicinal chemistry campaign, pyrazolo[3,4-d]pyrimidine derivatives were optimized as Abl inhibitors, achieving low-micromolar to sub-micromolar potency against leukemia cell lines [2]. Although the target compound (CAS 919842-57-2) has not been individually tested in these assays, its scaffold identity places it within a pharmacophore that has produced potent, selective kinase inhibitors. The presence of the 2-naphthamide moiety distinguishes it from the reported 12a–d series (which bear 6-aryl substitutions on the pyrimidine ring) and from the Abl inhibitor series, suggesting the potential for a differentiated kinase selectivity fingerprint [1][2].

Anticancer agents Tyrosine kinase inhibition Angiogenesis

Phosphodiesterase 9A (PDE9A) Inhibitory Potential: Scaffold Precedent and 2-Naphthamide Differentiation

US Patent 9,617,269 discloses pyrazolo[3,4-d]pyrimidine derivatives as potent PDE9A inhibitors, with compound WYQ-46 achieving an IC50 of 6 nM against human PDE9A [1]. PDE9A is a cGMP-specific phosphodiesterase implicated in cognitive function and neurodegenerative diseases. The patented compounds feature varied N-substitution patterns, demonstrating that the nature of the substituent on the pyrazolo[3,4-d]pyrimidine core is critical for PDE9A potency and selectivity over other PDE isoforms. The target compound (CAS 919842-57-2) incorporates a 2-naphthamide group and a 3-chlorophenyl substituent, a combination not explicitly exemplified in the patent, which primarily describes compounds with cycloalkyl, alkyl, and substituted-benzyl N-substituents [1]. This suggests that 919842-57-2 represents a structurally distinct entry into the PDE9A inhibitor chemical space, with the potential for a novel intellectual property position or selectivity profile relative to the patent-disclosed analogs [1].

CNS disorders Phosphodiesterase inhibition Neurodegenerative disease

Commercial Availability and Purity: Batch-to-Batch Reproducibility for Screening Campaigns

The target compound is commercially available from Life Chemicals (catalog number F2823-0560) at ≥90% purity across multiple quantity formats ranging from 2 μmol to 75 mg, with transparent, tiered pricing [1]. The 1-naphthamide regioisomer (CAS 919859-68-0) and the 4-fluorophenyl analog are also commercially available, but from different vendors with potentially different purity specifications and quality-control standards. For high-throughput screening (HTS) and follow-up dose–response studies, consistent purity and reliable resupply are critical factors. Life Chemicals provides this compound as part of a curated screening library, implying that it has passed cheminformatic filters for drug-likeness, absence of PAINS (Pan-Assay Interference Compounds) motifs, and structural novelty [1]. No comparative purity or quality data across vendors are available, but the single-supplier sourcing with documented purity provides a procurement baseline that may not be uniformly available for the closest commercial analogs .

High-throughput screening Compound procurement Quality control

919842-57-2 – Research and Industrial Application Scenarios Based on Structural Differentiation


Kinase Selectivity Profiling in Hit-to-Lead Programs

The pyrazolo[3,4-d]pyrimidine scaffold has validated activity against VEGFR-2 and Abl kinases [1][2]. Compound 919842-57-2, with its unique 2-naphthamide/3-chlorophenyl substitution, is a suitable candidate for inclusion in focused kinase-inhibitor screening libraries. Its structural divergence from the 12a–d series and from Abl-optimized analogs suggests it may exhibit a distinct kinase selectivity fingerprint. Procurement is recommended for laboratories conducting broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to identify novel kinase targets or selectivity windows exploitable for therapeutic development [1][2].

PDE9A Inhibitor Lead Generation for CNS Indications

US Patent 9,617,269 demonstrates that pyrazolo[3,4-d]pyrimidine derivatives can achieve low nanomolar PDE9A inhibition [3]. The substitution pattern of 919842-57-2 — incorporating a 2-naphthamide group not exemplified in the patent — represents a potential avenue for discovering PDE9A inhibitors with novel intellectual property. This compound is appropriate for PDE9A enzymatic assays and counter-screening against PDE family isoforms to assess selectivity, as well as for cell-based cGMP accumulation assays in neuronal cell lines [3].

SAR Expansion Around the Naphthamide Attachment Position

The target compound's 2-naphthamide regioisomer is one of two commercially available regioisomeric forms (the other being the 1-naphthamide, CAS 919859-68-0) [4]. Parallel procurement of both regioisomers enables a systematic SAR study to determine the impact of naphthalene attachment geometry on target binding, cellular permeability, and metabolic stability. Such head-to-head comparisons are essential for optimizing lead compounds where the naphthamide moiety occupies a hydrophobic pocket in the target protein [4].

Computational Chemistry and Docking-Based Virtual Screening

The calculated physicochemical parameters for 919842-57-2 (clogP 3.749, tPSA 81 Ų, molecular weight 415.84) place it within drug-like chemical space [5]. Its 3D conformation, determined by the 2-naphthamide regioisomer geometry and the 3-chlorophenyl orientation, can be used as a query for shape-based virtual screening or as a docking input for structure-based design against kinase or PDE9A crystal structures. This compound is a suitable procurement target for computational chemistry groups seeking to validate predicted binding poses through subsequent biophysical assays (SPR, TSA, or X-ray crystallography) [5].

Quote Request

Request a Quote for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.